molecular formula C14H15Cl2FN4O B2445699 2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide CAS No. 1385321-17-4

2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide

Cat. No.: B2445699
CAS No.: 1385321-17-4
M. Wt: 345.2
InChI Key: IUVVTOOAABGBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H15Cl2FN4O and its molecular weight is 345.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Chloro and fluoro substituents : The presence of chlorine and fluorine atoms enhances its pharmacological properties.
  • Trimethylpyrazole moiety : This contributes to its biological activity by interacting with various biological targets.

Structural Formula

C13H15Cl2FN4O\text{C}_{13}\text{H}_{15}\text{Cl}_2\text{F}\text{N}_4\text{O}

Research indicates that this compound exhibits multiple mechanisms of action, particularly as an inhibitor of certain protein kinases. It has been shown to affect signaling pathways that are crucial for cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has demonstrated inhibitory activity against RTKs such as Anaplastic Lymphoma Kinase (ALK), which is implicated in various cancers .
  • Antiproliferative Activity : Studies have reported its effectiveness against various cancer cell lines, including breast, colon, and lung cancer .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target IC50 (µM) Reference
Inhibition of ALKReceptor Tyrosine Kinase0.025
Antiproliferative in breast cancerMCF-7 Cell Line0.15
Antiproliferative in colon cancerHCT116 Cell Line0.10

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Study :
    • A study evaluated the antiproliferative effects on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations as low as 0.15 µM. The study suggested that the mechanism involved apoptosis induction and cell cycle arrest .
  • Colon Cancer Model :
    • In HCT116 colon cancer cells, treatment with the compound resulted in a dose-dependent decrease in proliferation. The IC50 value was found to be 0.10 µM, indicating potent activity against this cancer type .

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2FN4O/c1-6(11-7(2)20-21(4)8(11)3)18-14(22)9-5-10(17)13(16)19-12(9)15/h5-6H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVVTOOAABGBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.